Superior Antibacterial Potency Against S. aureus Compared to Closest Heterocyclic Analogs
In a head-to-head study of benzamide-based FtsZ inhibitors, the derivative containing the (1,3-benzothiazol-2-ylmethoxy) group (compound 6g) demonstrated significantly greater antibacterial potency against S. aureus than its closest heterocyclic analogs. The compound exhibited a Minimum Inhibitory Concentration (MIC) of 2 μg/mL, which is 8-fold lower than the quinolin-2-ylmethoxy analog (6h, MIC = 16 μg/mL) and 64-fold lower than the 1,3-benzoxazol-2-ylmethoxy analog (6i, MIC = 128 μg/mL) [1].
| Evidence Dimension | Antibacterial Activity (MIC) |
|---|---|
| Target Compound Data | 2 μg/mL |
| Comparator Or Baseline | Quinolin-2-ylmethoxy analog: 16 μg/mL; 1,3-Benzoxazol-2-ylmethoxy analog: 128 μg/mL |
| Quantified Difference | 8-fold more potent than quinolin analog; 64-fold more potent than benzoxazol analog |
| Conditions | S. aureus MIC assay; measured in μg/mL |
Why This Matters
This quantitative potency advantage makes the compound a preferred starting point for antibacterial drug discovery, as it achieves a lower MIC with the same core scaffold, potentially reducing the required dose and associated toxicity.
- [1] Haydon, D. J., Bennett, J. M., et al. (2010). Creating an Antibacterial with in Vivo Efficacy: Synthesis and Characterization of Potent Inhibitors of the Bacterial Cell Division Protein FtsZ with Improved Pharmaceutical Properties. Journal of Medicinal Chemistry, 53(10), 3927–3936. View Source
